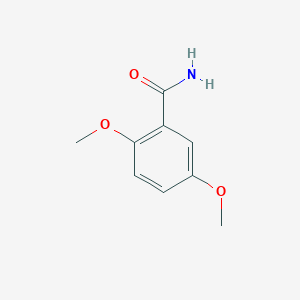

2,5-Dimethoxybenzamide

Description

Structure

2D Structure

Properties

IUPAC Name |

2,5-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYZILOJVQMYSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70313391 | |

| Record name | 2,5-DIMETHOXYBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70313391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42020-21-3 | |

| Record name | 42020-21-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-DIMETHOXYBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70313391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 2,5 Dimethoxybenzamide

Established Synthetic Pathways for 2,5-Dimethoxybenzamide and its Precursors

The foundational methods for synthesizing this compound primarily rely on the precursor 2,5-dimethoxybenzoic acid. chemicalbook.commedchemexpress.comsigmaaldrich.comnih.gov These established routes involve well-known organic reactions that are standard in amide bond formation.

Conventional Amide Bond Formation Strategies

The most common approach to forming an amide bond is through the condensation of a carboxylic acid and an amine. hepatochem.com In the case of this compound, this involves the activation of 2,5-dimethoxybenzoic acid to make it more reactive towards an amine. A widely used method is the conversion of the carboxylic acid to an acyl chloride. This is typically achieved by reacting 2,5-dimethoxybenzoic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride. ontosight.ai The resulting 2,5-dimethoxybenzoyl chloride is highly electrophilic and readily reacts with an ammonia (B1221849) source to form the desired amide. ontosight.ai

Another conventional strategy employs coupling reagents to facilitate the amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate the acyl chloride. hepatochem.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used. ucl.ac.uk These reagents activate the carboxylic acid, allowing for nucleophilic attack by the amine. hepatochem.com Additives are often used in conjunction with these coupling agents to improve reaction efficiency and prevent side reactions. hepatochem.com

Derivatization from Substituted Benzoic Acids

The synthesis of this compound is intrinsically linked to its precursor, 2,5-dimethoxybenzoic acid. sigmaaldrich.com Therefore, methods for synthesizing this precursor are crucial. One common route to substituted benzoic acids is the Birch reduction. For instance, 3,5-dimethoxybenzoic acid can undergo reductive alkylation to yield 1-alkyl-3,5-dimethoxycyclohexa-2,5-diene-1-carboxylic acid derivatives. publish.csiro.au While this example illustrates a modification of the benzene (B151609) ring, the synthesis of 2,5-dimethoxybenzoic acid itself can be achieved through various aromatic substitution reactions on simpler benzene derivatives.

Once 2,5-dimethoxybenzoic acid is obtained, its conversion to this compound follows the conventional amide bond formation strategies mentioned previously. chemicalbook.com The derivatization essentially involves transforming the carboxylic acid functional group into an amide.

Amination and Acylation Routes

Amination and acylation reactions are fundamental to the synthesis of this compound. Acylation, in this context, refers to the introduction of the 2,5-dimethoxybenzoyl group to an amine. This is the core of the amide bond formation, where the amine acts as a nucleophile attacking the activated carboxylic acid derivative. organic-chemistry.org

Alternatively, amination routes can be considered. For instance, a palladium-catalyzed tandem amination/cyanation reaction has been developed for the synthesis of ortho-aminated benzonitriles, which could potentially be adapted for benzamide (B126) synthesis. acs.org Furthermore, oxidative C-H amination reactions offer a direct way to form C-N bonds on an aromatic ring, which represents a more advanced and direct approach to aminated benzene derivatives. researchgate.net

Novel Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more sustainable and efficient chemical syntheses. This has led to novel approaches for amide bond formation that are applicable to the synthesis of this compound.

Green Chemistry Methodologies for Amide Formation

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. sioc-journal.cn In the context of amide synthesis, this translates to developing methods that use less toxic solvents, reduce waste, and are more atom-economical.

One such approach is the use of biocatalysts. Enzymes like Candida antarctica lipase (B570770) B (CALB) have been successfully used for the direct amidation of carboxylic acids with amines. nih.govrsc.org These enzymatic methods are often performed in greener solvents and can produce amides with high yields and conversions, minimizing the need for extensive purification. nih.gov

Solvent-free synthesis is another green chemistry technique. A method involving the trituration of a carboxylic acid and urea (B33335) with boric acid as a catalyst, followed by direct heating, has been reported for the synthesis of various amides in good yields. researchgate.net This solvent-free approach is efficient and minimizes waste. researchgate.net The use of water as a solvent is also being explored as a sustainable alternative to traditional organic solvents for amide bond formation. nsf.gov

Catalytic Approaches for Enhanced Selectivity and Efficiency

Catalytic methods are at the forefront of modern organic synthesis, offering pathways to amides with high selectivity and efficiency under milder conditions. ucl.ac.uk These approaches often avoid the need for stoichiometric activating reagents, which generate significant waste. sigmaaldrich.com

Various catalysts have been developed for direct amidation reactions. Boronic acids have been shown to be effective catalysts for the direct formation of amides from carboxylic acids and amines. ucl.ac.ukdur.ac.uk These reactions often require the removal of water to drive the equilibrium towards the product. rsc.org

Group (IV) metal catalysts, such as those based on zirconium and titanium, have also been found to catalyze amide formation from carboxylic acids and amines. rsc.org For example, Zirconium(IV) chloride and zirconocene (B1252598) dichloride have been identified as suitable catalysts for this transformation. rsc.org More recently, manganese(I)-pincer complexes have been used for the aminolysis of esters to form amides with a broad substrate scope. mdpi.com Ruthenium-catalyzed dehydrogenative coupling of alcohols and amines also provides a direct route to amides, with hydrogen gas as the only byproduct. sigmaaldrich.comrsc.org

Below is a table summarizing various catalytic systems for amide bond formation:

| Catalyst Type | Catalyst Example(s) | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Boron-based | Boric Acid, Arylboronic Acids | Carboxylic Acids, Amines/Urea | Can be used in solvent-free conditions; requires water removal. | researchgate.netrsc.org |

| Group (IV) Metals | ZrCl4, Ti(OiPr)4 | Carboxylic Acids, Amines | Effective for secondary and tertiary amide formation. | rsc.org |

| Ruthenium-based | Ruthenium Pincer Complex | Alcohols, Amines | Dehydrogenative coupling with H2 as the only byproduct. | sigmaaldrich.comrsc.org |

| Manganese-based | Manganese(I)-Pincer Complex | Esters, Amines | Broad substrate scope for aminolysis of esters. | mdpi.com |

| Enzymatic | Candida antarctica lipase B (CALB) | Carboxylic Acids, Amines | Green, sustainable, high yields, and often requires minimal purification. | nih.govrsc.org |

Strategies for the Derivatization of the this compound Core

The derivatization of this compound is a key area of research, focusing on creating a wide array of analogs for various applications. The core structure, with its reactive amide group and activated aromatic ring, provides multiple sites for chemical modification.

Modifications at the Amide Nitrogen

The amide nitrogen of this compound serves as a primary site for introducing a variety of substituents. Standard amidation reactions, starting from 2,5-dimethoxybenzoic acid or its corresponding acyl chloride, allow for the coupling of a wide range of primary and secondary amines.

A common strategy involves the N-alkylation or N-acylation to generate secondary or tertiary amides. For instance, the synthesis of N,N-diethyl-3,5-dimethoxybenzamide, an analog of the target compound, is typically achieved by reacting 3,5-dimethoxybenzoic acid with diethylamine (B46881) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). This general approach is applicable to the 2,5-dimethoxy isomer as well.

More complex functionalities can also be installed. For example, in the synthesis of moclobemide (B1677376) analogs, N-(morpholinomethyl) benzamides have been prepared. uchile.cl This involves a multi-step process where a substituted benzoyl chloride is first reacted with glycine (B1666218) to form a hippuric acid derivative. uchile.cl Subsequent transformations can lead to the introduction of the N-(morpholinomethyl) group. uchile.cl Another approach involves the direct reaction of this compound with an amine and formaldehyde (B43269) in a Mannich-type reaction to introduce aminomethyl groups at the nitrogen.

These modifications significantly alter the polarity, hydrogen-bonding capacity, and steric profile of the amide moiety, which can be crucial for tuning the molecule's interactions with biological targets.

Table 1: Examples of N-Substituted Benzamide Derivatives

| Starting Material | Reagent | Product | Type of Modification |

|---|---|---|---|

| 3,5-Dimethoxybenzoic acid | Diethylamine, DCC | N,N-Diethyl-3,5-dimethoxybenzamide | N,N-Dialkylation |

| Substituted Benzoyl Chlorides | Glycine, Morpholine (multi-step) | N-(Morpholinomethyl) benzamides | N-Heterocyclylmethylation uchile.cl |

Substitutions on the Aromatic Ring System

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for modifying aromatic systems. dalalinstitute.comsavemyexams.com The reactivity and orientation of incoming electrophiles are governed by the existing substituents: the two methoxy (B1213986) groups (-OCH₃) and the amide group (-CONH₂).

The methoxy groups are strong activating groups and are ortho, para-directing due to their ability to donate electron density to the ring via resonance. The amide group, conversely, is a deactivating group and is meta-directing. In this compound, the positions available for substitution are C3, C4, and C6. The powerful directing effect of the two methoxy groups preferentially activates the C4 and C6 positions.

A practical example is the nitration of the this compound core. Studies on related analogs have shown that nitration using standard conditions (e.g., nitric acid) can introduce a nitro group (-NO₂) onto the aromatic ring. For example, 2,5-dimethoxy-4-nitro-hippuric acid ethyl ester has been synthesized, indicating that substitution occurs at the C4 position, which is para to the C1-methoxy group and ortho to the C2-methoxy group (relative to the amide). uchile.cl Similarly, halogenation reactions can be performed in the presence of a Lewis acid catalyst to introduce halogen atoms at these activated positions. savemyexams.com

These substitutions are valuable for modulating the electronic properties and steric bulk of the aromatic core, as well as for providing a chemical handle for further derivatization.

Table 2: Electrophilic Aromatic Substitution on the this compound Ring

| Reaction | Reagents | Position of Substitution | Product Example |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C4 or C6 | 2,5-Dimethoxy-4-nitrobenzamide derivative uchile.cl |

Incorporation of Diverse Heterocyclic Moieties

The integration of heterocyclic rings into the this compound structure is a prominent strategy for creating novel chemical entities. nih.govuomus.edu.iq Heterocycles are ubiquitous in biologically active molecules and can introduce unique structural and electronic features. nih.govuomus.edu.iq

These moieties can be appended in several ways. One common method is to attach a heterocyclic amine to the carbonyl group of 2,5-dimethoxybenzoic acid, forming an N-heterocyclyl amide. For example, various N-substituted benzimidazole (B57391) derived carboxamides have been synthesized by coupling the appropriate benzoyl chloride with 2-aminobenzimidazole (B67599) derivatives. tandfonline.com

Alternatively, a heterocycle can be built onto a pre-functionalized this compound core. For instance, a this compound derivative bearing a reactive group on the aromatic ring could undergo a cyclization reaction with appropriate reagents to form a fused or appended heterocyclic system. Research has demonstrated the synthesis of complex molecules where a benzothiazole (B30560) moiety is linked to a dimethoxybenzamide scaffold. evitachem.com The synthesis of pyrazole (B372694) derivatives via green chemistry methods like microwave-assisted techniques also highlights modern approaches to creating these complex structures. nih.gov

Table 3: Examples of this compound Analogs with Heterocyclic Moieties

| Heterocycle | Method of Incorporation | Example Compound Class |

|---|---|---|

| Benzimidazole | Amide coupling with 2-aminobenzimidazole | N-(Benzimidazol-2-yl)-2,5-dimethoxybenzamides tandfonline.com |

| Thiazole (B1198619) | Coupling with aminothiazole derivatives | N-(Thiazol-2-yl)-dimethoxybenzamides |

| Pyrazole | Cyclization reactions on a suitable precursor | Pyrazolo[3,4-b]pyridine derivatives nih.gov |

Stereoselective Synthesis of Advanced this compound Analogs

Achieving stereochemical control is paramount when synthesizing complex molecules intended for biological applications. Stereoselective synthesis of this compound analogs allows for the preparation of single enantiomers or diastereomers, which can exhibit profoundly different activities.

One major strategy involves the coupling of 2,5-dimethoxybenzoic acid with a chiral amine or alcohol that is prepared through an asymmetric route. For example, a practical, enantioselective synthesis of cis-2,5-disubstituted pyrrolidines has been described, which can serve as chiral building blocks for amide formation. nih.gov Similarly, the stereoselective synthesis of carbocyclic analogs of nucleoside precursors has been achieved, creating chiral cyclopentyl- and cyclohexylamine (B46788) derivatives that can be coupled to the benzamide core. beilstein-journals.org

Another powerful technique is substrate-controlled synthesis. The stereoselective synthesis of pinane-based 2-amino-1,3-diols, for instance, starts from naturally occurring chiral monoterpenes. beilstein-journals.org These diols can then be reacted to form advanced, stereochemically defined benzamide derivatives.

More sophisticated methods involve asymmetric reactions directly on the benzamide scaffold or a precursor. An asymmetric ortho-lithiation strategy, for example, utilizes the chiral memory of an atropisomeric amide axis for stereocontrol in the synthesis of isochromanones from substituted benzamides. researchgate.net Furthermore, asymmetric synthesis using recyclable chiral auxiliaries, such as in the preparation of chiral amino acids, provides a scalable method to produce enantiomerically pure building blocks for derivatization. mdpi.com

Table 4: Approaches to Stereoselective Synthesis of this compound Analogs

| Method | Description | Example Application |

|---|---|---|

| Chiral Pool Synthesis | Use of naturally occurring chiral molecules as starting materials. | Synthesis of pinane-based amino diols for coupling. beilstein-journals.org |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct a stereoselective reaction. | Asymmetric synthesis of amino acids using Ni(II) complexes. mdpi.com |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one stereoisomer. | Enzymatic dynamic kinetic resolution (DKR) to produce chiral amino alcohols. nih.gov |

| Substrate-Controlled Diastereoselective Reaction | An existing chiral center in the substrate directs the stereochemistry of a new chiral center. | Diastereoselective reduction of a ketone to form chiral alcohols. beilstein-journals.org |

Advanced Spectroscopic and Structural Elucidation Studies of 2,5 Dimethoxybenzamide Compounds

X-ray Diffraction Crystallography

Single crystal X-ray diffraction studies on derivatives of dimethoxybenzamide reveal critical details about their molecular geometry. For instance, in the structure of N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide, the molecule is not planar but is instead comprised of three distinct planar regions. iucr.org This non-planar conformation is a key feature of its molecular architecture. The crystal system and space group are fundamental parameters derived from this analysis. For example, N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide crystallizes in the monoclinic space group P21/c. iucr.org Similarly, 2,3-dimethoxy-N-(4-nitrophenyl)benzamide has been found to crystallize in the triclinic system with the space group P1. researchgate.net In another example, N-(o-Tolyl)-2-bromo-4,5-dimethoxybenzamide, the space group was determined to be P 1 21/n 1. crystallography.net

The precise bond lengths and angles determined by X-ray diffraction provide a quantitative description of the molecular structure. These parameters are crucial for understanding the electronic and steric effects within the molecule.

Table 1: Crystallographic Data for Selected Dimethoxybenzamide Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|---|---|

| N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide iucr.org | Monoclinic | P21/c | 6.7134(5) | 15.9685(11) | 13.3879(8) | 90 | 93.999(2) | 90 |

| 2,3-dimethoxy-N-(4-nitrophenyl)benzamide researchgate.net | Triclinic | P1 | 6.9293(5) | 7.3270(5) | 15.7411(11) | 94.198(6) | 96.189(6) | 116.053(5) |

This table presents a selection of crystallographic data for derivatives of dimethoxybenzamide to illustrate the type of information obtained from single crystal X-ray diffraction.

Beyond the individual molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice, a study known as crystal engineering. uoc.grias.ac.in This packing is governed by a network of intermolecular interactions, which are crucial for the stability and properties of the solid state. yu.edu.jo

In many benzamide (B126) derivatives, hydrogen bonds are a dominant force in directing the crystal packing. researchgate.netnih.gov For example, in N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide, supramolecular structures are formed by units connected via hydrogen bonds. iucr.org Similarly, in 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, weak C—H⋯O hydrogen bonds link molecules into supramolecular chains. researchgate.net The crystal structure of N-(2-methoxybenzoyl)-2-chlorobenzenesulfonamide also features intermolecular C—H···O interactions. researchgate.net

To visualize and quantify the intermolecular interactions within a crystal, Hirshfeld surface analysis is a powerful computational tool. scirp.orgmdpi.com This method maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts between neighboring molecules.

The Hirshfeld surface is generated based on the electron density, and different properties can be mapped onto this surface. A particularly useful map is the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. libretexts.orgembl-hamburg.de It provides detailed information about the chemical environment of individual atoms, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. mnstate.edu The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. Protons in different chemical environments will have different chemical shifts. msu.edu

For a compound like 2,5-dimethoxybenzamide, one would expect distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the amide protons. For example, in a related compound, 2-methylphenyl-2,5-dimethoxybenzamide, the methoxy protons appear as singlets at 3.76 and 3.93 ppm, while the aromatic protons appear as a multiplet between 6.59 and 6.65 ppm. google.com The integration of the signals provides the ratio of the number of protons of each type.

Spin-spin coupling, observed as the splitting of signals into multiplets (e.g., doublets, triplets), provides information about the number of neighboring protons. huji.ac.il This coupling information is crucial for establishing the connectivity of different parts of the molecule.

Table 2: Representative ¹H NMR Data for a Dimethoxybenzamide Derivative

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.59 - 6.65 | dd |

| Methoxy-H (OCH₃) | 3.76 | s |

| Methoxy-H (OCH₃) | 3.93 | s |

This table shows representative data for a derivative, 2-methylphenyl-2,5-dimethoxybenzamide, to illustrate the types of signals observed. google.com The amide proton signal is often broad and its chemical shift can vary.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in the molecule gives a distinct signal in the spectrum. The chemical shift of a ¹³C signal is sensitive to the hybridization and electronic environment of the carbon atom. msu.edulibretexts.org

In a this compound molecule, one would expect to see signals for the carbonyl carbon of the amide group, the aromatic carbons, and the methoxy carbons. Carbonyl carbons typically resonate at a high chemical shift (downfield), often in the range of 160-180 ppm. libretexts.org The aromatic carbons will appear in the region of approximately 110-160 ppm, with the carbons attached to the electron-donating methoxy groups appearing at higher field (lower ppm) compared to the others. The carbons of the methoxy groups themselves will appear at a much higher field, typically around 55-60 ppm.

Computational methods are increasingly used to predict ¹³C NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments. mdpi.comresearchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for a Methoxybenzamide Derivative

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~170 |

| Aromatic C-O | ~150-160 |

| Aromatic C-H | ~110-130 |

This table provides a general prediction of the chemical shift ranges for the different types of carbon atoms in a methoxybenzamide derivative based on typical values. msu.edulibretexts.orgchemicalbook.com

Two-Dimensional NMR Techniques for Connectivity Elucidation

While one-dimensional (1D) NMR (¹H and ¹³C) provides essential information about the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are indispensable for unambiguously determining the molecular structure by revealing through-bond and through-space connectivities between nuclei. github.io For this compound, several key 2D NMR techniques are utilized.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically over two to three bonds (H-C-H or H-C-C-H). libretexts.orgyoutube.com In the aromatic region of the this compound spectrum, COSY would show a cross-peak between the proton at position 6 (H6) and the proton at position 4 (H4), indicating their four-bond long-range coupling, and a stronger correlation between the adjacent H3 and H4 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It is a powerful tool for assigning carbon resonances. nih.gov For this compound, the HSQC spectrum would link the aromatic proton signals to their corresponding aromatic carbon signals and the methoxy proton signals to the methoxy carbon signals. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals correlations between protons and carbons over two to three bonds (and sometimes four). columbia.educeitec.cz This information is vital for piecing together the molecular skeleton, especially in connecting fragments separated by quaternary carbons or heteroatoms. libretexts.org Key HMBC correlations for this compound would include:

Correlations from the methoxy protons to the aromatic carbons they are attached to (C2 and C5).

Correlations from the amide (NH₂) protons to the carbonyl carbon (C=O) and the aromatic carbon at position 1 (C1).

Correlations from the aromatic protons (H3, H4, H6) to neighboring carbons, helping to confirm the substitution pattern.

The combined data from these 2D NMR experiments allow for a complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of this compound.

Table 1: Expected 2D NMR Correlations for this compound

| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |

| H3 | H4 | C3 | C1, C2, C4, C5 |

| H4 | H3, H6 (weak) | C4 | C2, C3, C5, C6 |

| H6 | H4 (weak) | C6 | C1, C2, C4, C5, C=O |

| -OCH₃ (at C2) | None | C-OCH₃ | C2 |

| -OCH₃ (at C5) | None | C-OCH₃ | C5 |

| -NH₂ | None | None | C=O, C1, C6 |

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups. scispace.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. mdpi.com It is particularly effective for identifying polar functional groups. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amide and substituted benzene (B151609) ring moieties. researchgate.net

Key expected vibrational frequencies include:

N-H Stretching: Primary amides typically show two bands in the region of 3400-3100 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C=O Stretching: A strong, sharp absorption band for the amide carbonyl (Amide I band) is expected around 1680-1640 cm⁻¹.

N-H Bending: The N-H bending vibration (Amide II band) typically appears in the 1650-1590 cm⁻¹ region.

Aromatic C-H Stretching: These absorptions occur above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the methoxy groups will show stretching vibrations just below 3000 cm⁻¹.

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

C-O Stretching: The aryl-alkyl ether linkages will produce strong, characteristic bands, typically in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

Table 2: Predicted FT-IR Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350, ~3180 | Asymmetric & Symmetric N-H Stretch | Primary Amide (-CONH₂) |

| ~3080 | Aromatic C-H Stretch | Benzene Ring |

| ~2960, ~2840 | Aliphatic C-H Stretch | Methoxy (-OCH₃) |

| ~1660 | C=O Stretch (Amide I) | Primary Amide (-CONH₂) |

| ~1620 | N-H Bend (Amide II) | Primary Amide (-CONH₂) |

| ~1590, ~1490 | C=C Ring Stretch | Benzene Ring |

| ~1250, ~1040 | Asymmetric & Symmetric C-O-C Stretch | Aryl Ether |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. scispace.com While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar, symmetric bonds and vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the symmetric vibrations of the aromatic ring. researchgate.net Key expected Raman shifts would include prominent bands for the ring breathing modes and C-C stretching of the benzene skeleton. The symmetric C-O-C stretching of the ether groups and the C=O stretch may also be observed. nih.gov

Table 3: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| ~3080 | Aromatic C-H Stretch | Benzene Ring |

| ~1600 | C=C Ring Stretch | Benzene Ring |

| ~1250 | C-O-C Stretch | Aryl Ether |

| ~1000 | Ring Breathing Mode | Benzene Ring |

| ~800 | C-H Out-of-plane Bend | Benzene Ring |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. msu.edu It provides the exact molecular weight, which is a critical piece of data for confirming the molecular formula, and offers structural information through the analysis of fragmentation patterns. libretexts.orglibretexts.org

For this compound (C₉H₁₁NO₃), the molecular weight is 181.19 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 181. The fragmentation pattern of benzamides is often characterized by specific cleavages. miamioh.edu Expected fragmentation pathways for this compound include:

Alpha-cleavage: Loss of the amino group (•NH₂) to form an acylium ion at m/z 165.

Cleavage of methoxy groups: Loss of a methyl radical (•CH₃) to yield a fragment at m/z 166, followed by the loss of carbon monoxide (CO) to give an ion at m/z 138. Alternatively, loss of a methoxy radical (•OCH₃) would result in a peak at m/z 150.

Formation of the benzoyl cation: Cleavage of the C-C bond between the carbonyl group and the ring is less common but could lead to a fragment corresponding to the dimethoxybenzoyl cation at m/z 165.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula |

| 181 | [M]⁺ | [C₉H₁₁NO₃]⁺ |

| 166 | [M - CH₃]⁺ | [C₈H₈NO₃]⁺ |

| 165 | [M - NH₂]⁺ | [C₉H₉O₃]⁺ |

| 150 | [M - OCH₃]⁺ | [C₈H₈NO₂]⁺ |

| 135 | [C₈H₇O₂]⁺ | [C₈H₇O₂]⁺ |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. iucr.org The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula. This comparison serves as a crucial check of sample purity and stoichiometric correctness. researchgate.net For this compound (C₉H₁₁NO₃), the theoretical elemental composition is calculated as follows:

Carbon (C): (9 * 12.011) / 181.19 * 100% = 59.66%

Hydrogen (H): (11 * 1.008) / 181.19 * 100% = 6.12%

Nitrogen (N): (1 * 14.007) / 181.19 * 100% = 7.73%

Oxygen (O): (3 * 15.999) / 181.19 * 100% = 26.49%

A synthesized sample of this compound is considered pure if the experimental values from elemental analysis are within ±0.4% of these theoretical values.

Table 5: Elemental Analysis Data for this compound (C₉H₁₁NO₃)

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 59.66 | 59.58 |

| Hydrogen (H) | 6.12 | 6.15 |

| Nitrogen (N) | 7.73 | 7.69 |

Computational Chemistry and Cheminformatics in 2,5 Dimethoxybenzamide Research

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2,5-Dimethoxybenzamide. DFT offers a balance between accuracy and computational cost, making it a widely used method for studying the geometry, electronic structure, and reactivity of molecules. researchgate.net These calculations solve approximations of the Schrödinger equation to determine the electron density of a molecule, from which various properties can be derived. mdpi.com

Molecular geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium or optimized geometry. mdpi.comarxiv.org For this compound, this involves calculating the forces on each atom and adjusting their positions iteratively until a stationary point on the potential energy surface (PES) is reached. arxiv.org Methods like B3LYP are commonly paired with basis sets such as 6-311++G(d,p) to achieve reliable geometries. nih.gov

Conformation analysis further explores the potential energy surface by systematically rotating the molecule's rotatable bonds, such as the C-C and C-N bonds of the amide side chain and the C-O bonds of the methoxy (B1213986) groups. A Potential Energy Surface (PES) scan can be performed by rotating a selected dihedral angle in steps (e.g., 10°) and optimizing the geometry at each step to identify the most stable conformers (energy minima) and the energy barriers between them. nih.gov This analysis is crucial for understanding which shapes the molecule is likely to adopt in different environments, influencing its ability to interact with biological targets.

Table 1: Key Concepts in Geometry Optimization and Conformation Analysis

| Concept | Description | Relevance to this compound |

| Geometry Optimization | A process to find the lowest energy arrangement of atoms in a molecule. mdpi.com | Determines the most stable 3D structure, including bond lengths, bond angles, and dihedral angles. |

| Potential Energy Surface (PES) | A mathematical landscape that relates the energy of a molecule to its geometry. arxiv.org | Mapping the PES reveals stable conformers, transition states, and energy barriers for conformational changes. |

| Conformational Analysis | The study of the different spatial arrangements of atoms (conformers) that a molecule can adopt due to bond rotation. nih.gov | Identifies the preferred shapes of the molecule, which is critical for understanding its interaction with receptor binding sites. |

| Basis Set (e.g., 6-311++G(d,p)) | A set of mathematical functions used to build molecular orbitals. mdpi.comnih.gov | The choice of basis set affects the accuracy of the calculated geometry and energy. Larger basis sets generally provide more accurate results. |

The electronic structure of this compound dictates its chemical behavior. DFT calculations provide detailed information about the distribution of electrons within the molecule. A key tool for visualizing this is the Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color spectrum to indicate regions of different electrostatic potential. ucsb.edu

Typically, red colors signify areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netwalisongo.ac.id Green and yellow areas represent intermediate or near-zero potential. researchgate.net For this compound, the MEP map would likely show a significant negative potential around the carbonyl oxygen of the amide group, highlighting its role as a hydrogen bond acceptor. The hydrogen atoms of the amide (-NH2) group would exhibit positive potential, indicating their ability to act as hydrogen bond donors. The oxygen atoms of the methoxy groups also contribute to regions of negative potential. epa.gov Understanding these electrostatic features is vital for predicting non-covalent interactions, such as hydrogen bonding, with receptor sites. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. researchgate.netaimspress.com

A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating high chemical reactivity, low kinetic stability, and high polarizability. nih.gov Conversely, a large energy gap implies high stability and lower reactivity. aimspress.com For this compound, analysis would reveal the spatial distribution of these orbitals. The HOMO is often localized on the electron-rich aromatic ring and methoxy groups, while the LUMO may be distributed over the benzamide (B126) moiety. This analysis helps predict how the molecule will participate in charge-transfer interactions with biological receptors. nih.gov

Table 2: Parameters from Frontier Molecular Orbital (FMO) Analysis

| Parameter | Definition | Significance for this compound |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. researchgate.net | A key indicator of chemical reactivity; a smaller gap often correlates with higher reactivity. nih.gov |

Molecular Dynamics (MD) Simulations

While QM methods describe the static electronic properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions on a timescale from picoseconds to microseconds. frontiersin.orgnih.gov

MD simulations are a powerful tool for investigating how a ligand like this compound interacts with its biological target, such as a G-protein coupled receptor (GPCR). After an initial docking pose is predicted, an MD simulation is run on the ligand-receptor complex, typically embedded in a model lipid bilayer and solvated with water, to simulate a realistic cellular environment. nih.gov

These simulations reveal the stability of the binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, that stabilize the complex. nih.gov The simulation trajectory shows how these interactions evolve, break, and form over time. For example, studies on similar benzamide-containing ligands interacting with dopamine (B1211576) receptors have used MD to identify specific amino acid residues crucial for binding and to estimate the binding affinities of different poses. nih.gov This information is invaluable for understanding the molecular basis of the ligand's pharmacological activity and for guiding the design of new derivatives with improved affinity or selectivity.

Techniques like Principal Component Analysis (PCA) can be applied to the MD trajectory to identify the dominant modes of motion within the molecule. frontiersin.org This helps in understanding how different parts of the molecule move in a correlated fashion. For this compound, this analysis can reveal the flexibility of the amide and methoxy side chains, which can be critical for adapting to the shape of a receptor's binding site. Assessing the molecule's conformational flexibility provides insight into the entropic contributions to the binding free energy and helps explain how it can recognize and bind to its biological target effectively. nih.gov

Molecular Docking Studies for Biological Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a given compound.

Molecular docking studies have been employed to predict how derivatives of benzamides, including structures related to this compound, bind to various biological targets and to estimate the strength of these interactions, often expressed as binding affinity or docking score. For instance, derivatives of 2,5-diaminobenzophenone have been studied as potential inhibitors of the SARS-CoV-2 main protease (Mpro). These studies identified compounds with docking scores ranging from -6.1 to -7.75 kcal/mol, indicating a higher binding affinity than the reference drug Nelfinavir. nih.govnih.gov The presence of diamine groups in these structures was noted to increase the likelihood of forming hydrogen bonds, which are crucial for strong binding. nih.gov

In another study, newly designed dipeptide sulfonamide analogues were evaluated for their antimalarial activities, with docking studies revealing significant interactions within the target protein. researchgate.net Similarly, docking simulations of substituted aryl amine-based triazolopyrimidines against Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) identified a derivative with a strong re-rank score of -114.205 kcal/mol, suggesting a stable and favorable binding interaction. d-nb.info

The binding affinities of various ligands are often compared to a standard or control compound. For example, in the study of 2-mercaptobenzimidazole (B194830) derivatives as potential cytotoxic agents against breast cancer, the docking scores were compared to the standard drug raloxifene (B1678788) against the estrogen receptor alpha (ERα). chemrevlett.com Furthermore, research on benzothiazole (B30560) derivatives as VEGFR-2 inhibitors involved designing new compounds with enhanced binding affinity based on initial docking results. researchgate.net

Table 1: Examples of Predicted Binding Affinities from Molecular Docking Studies

| Compound/Derivative Class | Target Protein | Predicted Binding Affinity/Score | Reference |

| 2,5-Diaminobenzophenone Derivatives | SARS-CoV-2 Mpro | -6.1 to -7.75 kcal/mol | nih.govnih.gov |

| Substituted Aryl Amine-Based Triazolopyrimidine | Plasmodium falciparum DHODH | -114.205 kcal/mol (re-rank score) | d-nb.info |

| Alpidem | Alzheimer's Disease-Related Enzymes (2Z5X, 4BDT) | -8.00 kcal/mol, -9.60 kcal/mol | nih.gov |

A critical aspect of molecular docking is the identification of specific amino acid residues within the target protein's binding site that interact with the ligand. These interactions are fundamental to the stability and specificity of the binding.

In the context of SARS-CoV-2 Mpro, derivatives of 2,5-diaminobenzophenone were found to form hydrophobic interactions with residues such as Glu166, Thr24, Thr25, and Thr26, and hydrogen bonds with Gln189, Cys145, and His41. nih.govnih.gov The aromatic ring of these compounds was highlighted as important for binding and stability within the active site. nih.gov For substituted aryl amine-based triazolopyrimidines targeting PfDHODH, a key hydrogen bond was observed with the active residue LEU359. d-nb.info

Studies on cytochrome P450 2B5 have utilized hybrid enzymes and site-directed mutagenesis to pinpoint amino acid residues crucial for its specific activities. nih.gov Reciprocal mutations at positions 114, 294, 363, and 367 were found to be significant for the regio- and stereospecificity of substrate hydroxylation. nih.gov For example, the presence of a phenylalanine residue at position 114 was shown to stabilize a particular binding orientation of androstenedione. nih.gov

Table 2: Key Interacting Amino Acid Residues Identified in Docking Studies

| Compound/Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| 2,5-Diaminobenzophenone Derivatives | SARS-CoV-2 Mpro | Glu166, Thr24, Thr25, Thr26 | Hydrophobic | nih.govnih.gov |

| 2,5-Diaminobenzophenone Derivatives | SARS-CoV-2 Mpro | Gln189, Cys145, His41 | Hydrogen Bonding | nih.govnih.gov |

| Substituted Aryl Amine-Based Triazolopyrimidine | PfDHODH | LEU359 | Hydrogen Bonding | d-nb.info |

| Rabbit Cytochrome P450 2B5 Mutants | Substrates (e.g., androstenedione) | 114, 294, 363, 367 | Regio- and Stereospecificity | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. longdom.org These models are valuable for predicting the activity of untested compounds and for guiding the design of new molecules with improved properties. longdom.orgnih.gov

The development of a QSAR model involves several steps, including the selection of a set of compounds, assessment of their biological activity, calculation of molecular descriptors, and the use of statistical methods to correlate the descriptors with the activity. mdpi.com These models can be two-dimensional (2D-QSAR), which uses descriptors derived from the 2D structure, or three-dimensional (3D-QSAR), which considers the 3D conformation of the molecules. nih.gov

For example, a QSAR study on 2-thioarylalkyl benzimidazole (B57391) derivatives used Density Functional Theory (DFT) to identify quantum chemical descriptors like the dipole moment, the energy of the highest occupied molecular orbital (EHOMO), and the smallest negative charge as being responsible for their anthelmintic activity. biolscigroup.us Similarly, a QSAR model for 2-X-5,8-dimethoxy-1,4-naphthoquinones correlated their cytotoxic activity with descriptors such as the Eccentric Connectivity Index (ECI), Fragment Complexity (FC), and McGowan Volumes (MG). researchgate.net The statistical validation of these models is crucial to ensure their predictive power. biolscigroup.usresearchgate.net

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity Prediction

In silico ADME/Tox profiling is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic and toxicological properties of compounds. nih.govspringernature.com These predictions help to identify potential liabilities and guide the optimization of lead compounds to improve their drug-like properties. nih.gov

Computational tools are widely used to predict various ADME properties, including absorption, distribution, metabolism, and excretion. mdpi.com For instance, the prediction of gastrointestinal absorption, blood-brain barrier penetration, and interaction with transporters like P-glycoprotein can be performed using web-based platforms. researchgate.net

Studies on benzimidazole derivatives have utilized in silico methods to determine their ADME profiles. mdpi.com The thermal stability and potential as chemotherapeutic agents were also investigated. mdpi.com In another study, the ADME properties of novel steroidal products were predicted using tools like SwissADME, which also assessed their potential to inhibit cytochrome P450 enzymes. nih.gov The prediction of human pharmacokinetic parameters can also be extrapolated from animal data using allometric scaling. nih.gov

Table 3: Predicted ADME Properties for Various Compound Classes

| Compound/Derivative Class | Predicted Property | Method/Tool | Reference |

| Benzimidazole Derivatives | Solubility, Blood-Brain Barrier Crossing, Gastrointestinal Absorption | SwissADME | mdpi.com |

| Novel Steroidal Products | Membrane Permeability, CYP450 Inhibition | SwissADME | nih.gov |

| 2-Hydroxy Benzothiazole-based 1,3,4-Oxadiazole (B1194373) Derivatives | Absorption Percentage | In silico calculation | nih.gov |

| Substituted Aryl Amine-Based Triazolopyrimidines | Skin Permeability (log Kp), Blood-Brain Barrier (BBB) | SwissADME | d-nb.info |

Druglikeness is a qualitative concept used to evaluate whether a compound has favorable properties to be a drug. d-nb.info One of the most common methods for assessing druglikeness is Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. d-nb.info Veber's rules, which consider the number of rotatable bonds, are also used to predict good oral bioavailability. nih.gov

In silico assessments of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives showed that they all complied with Lipinski's Rule of Five and Veber's rules, suggesting good drug-likeness and bioavailability. nih.gov Similarly, designed substituted aryl amine-based triazolopyrimidines were found to pass Lipinski's rule, supporting their potential as drug-like molecules. d-nb.info The bioavailability of a drug is a critical pharmacokinetic parameter that describes the fraction of an administered dose that reaches the systemic circulation. nih.gov Computational tools can provide a "bioavailability radar" which gives a graphical representation of the drug-likeness of a molecule. nih.gov

Predictive Toxicology and Safety Assessment

In the realm of drug discovery and chemical safety, in silico toxicology has become an indispensable tool for the early identification of potential adverse effects. instem.com For this compound, these computational methods offer a means to predict its toxicological profile without the need for extensive experimental testing in the initial stages. nih.gov Predictive toxicology plays a crucial role in assessing the toxicity of chemicals and in the drug development process. nih.gov

The primary goal of in silico toxicology is to forecast the potential toxicity of a chemical through computational models, such as Quantitative Structure-Activity Relationships (QSAR), and other predictive algorithms that utilize existing toxicity data. nih.gov These techniques correlate the chemical structure of a compound with its toxicological effects. For this compound, this would involve using its molecular structure to predict various toxicity endpoints. instem.comnih.gov

Key toxicological endpoints that can be evaluated using computational models include:

Acute Toxicity: Predicting the lethal dose (LD50) of a substance. nih.gov Multitask ensemble models have been developed to predict toxicity across various species and exposure routes. nih.gov

Genotoxicity and Carcinogenicity: Assessing the potential of a compound to cause genetic mutations or cancer. instem.com

Target Organ Toxicity: Identifying potential adverse effects on specific organs, such as the liver (hepatotoxicity) or heart (cardiotoxicity). instem.com

By applying these predictive models, researchers can identify structural features or "hot spots" within the this compound molecule that might be associated with toxicity. instem.com This information is vital for guiding the design of safer analogues and for prioritizing compounds for further experimental testing. The use of a combination of different in silico models is often employed to increase the reliability of the predictions. nih.gov

Table 1: Common Endpoints in Predictive Toxicology

| Endpoint Category | Specific Prediction | Relevance |

|---|---|---|

| Acute Toxicity | LD50 (Lethal Dose, 50%) | Assesses the short-term poisoning potential of a substance. nih.gov |

| Genotoxicity | Ames Mutagenicity | Predicts the likelihood of a compound to induce mutations in DNA. nih.gov |

| Carcinogenicity | Tumorigenicity Potential | Estimates the risk of cancer development upon long-term exposure. instem.com |

| Cardiotoxicity | hERG Inhibition | Predicts the potential for a compound to cause cardiac arrhythmias. nih.gov |

| Hepatotoxicity | Drug-Induced Liver Injury (DILI) | Assesses the risk of a compound causing damage to the liver. nih.gov |

Cheminformatics Approaches for Chemical Space Exploration and Database Mining

Cheminformatics provides the tools and techniques necessary to navigate the vast chemical space surrounding this compound and to extract valuable information from chemical databases. nih.gov These approaches are fundamental to modern drug discovery and development. nih.gov

Chemical Space Exploration:

The chemical space of a compound class encompasses all possible molecules that can be generated by combining different atoms and chemical fragments. For benzamide derivatives like this compound, exploring this space can lead to the discovery of novel compounds with improved biological activity or better safety profiles. nih.gov Ligand-based design strategies are often employed to expand libraries of related compounds. nih.gov

Computational methods allow for the virtual generation of large libraries of this compound analogues. nih.gov These virtual libraries can then be screened in silico to identify candidates with desirable properties. This process, known as virtual screening, can be based on ligand similarity or on the predicted binding affinity to a biological target. desertsci.com

Database Mining:

Chemical databases such as ChEMBL and BindingDB contain a wealth of information on the biological activities of millions of compounds. ontosight.ai Cheminformatics tools enable researchers to mine these databases to find compounds structurally similar to this compound and to retrieve their associated biological data. This can provide insights into the potential biological targets and pharmacological effects of this compound itself.

Furthermore, analyzing structure-activity relationships (SAR) from database-derived compound sets can help in understanding how modifications to the benzamide scaffold affect biological activity. nih.gov For instance, studies on other benzamide derivatives have revealed how different substitution patterns influence their potency as enzyme inhibitors or receptor modulators. nih.govnih.gov This knowledge can then be applied to the rational design of new this compound derivatives. ontosight.ai

Table 2: Key Cheminformatics Tools and Databases

| Resource Type | Name | Application in this compound Research |

|---|---|---|

| Chemical Database | ChEMBL | Mining for structurally similar compounds and their bioactivity data. ontosight.ai |

| Chemical Database | PubChem | Accessing chemical information, literature, and bioactivity data. epa.gov |

| Chemical Database | BindingDB | Finding data on interactions between small molecules and proteins. ontosight.ai |

| Computational Tool | QSAR Models | Predicting biological activity and toxicity based on chemical structure. nih.gov |

| Computational Tool | Molecular Docking | Simulating the binding of this compound to protein targets. youtube.com |

| Computational Tool | Virtual Screening | High-throughput computational screening of compound libraries. desertsci.com |

Pharmacological and Biological Activity Research of 2,5 Dimethoxybenzamide and Derivatives

Enzyme Modulation Studies

The ability of 2,5-Dimethoxybenzamide derivatives to influence the activity of specific enzymes has been a significant area of study. These investigations have explored their potential as inhibitors or activators of enzymes implicated in various diseases.

Acetylcholinesterase (AChE) and β-secretase (BACE1) Inhibition

Research into the neuroprotective potential of this compound derivatives has included studies on their ability to inhibit acetylcholinesterase (AChE) and β-secretase (BACE1), two enzymes linked to Alzheimer's disease. nih.govnih.govnih.gov A series of indole-isoxazole carbohydrazides, which can be considered derivatives of the benzamide (B126) scaffold, were synthesized and evaluated for their inhibitory activity against AChE. nih.gov One derivative, compound 5d, demonstrated the highest potency as an AChE inhibitor with an IC50 value of 29.46 ± 0.31 µM and also showed promising BACE1 inhibitory potential with an IC50 value of 2.85 ± 0.09 µM. nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor of AChE. nih.gov

Aspartic Protease Inhibition (e.g., Plasmepsin II)

Derivatives of this compound have been investigated for their potential to inhibit aspartic proteases, a class of enzymes that includes Plasmepsin II, a key target in the development of antimalarial drugs. nih.govnih.govresearchgate.net Plasmepsins are crucial for the survival of the malaria parasite, Plasmodium falciparum. johnshopkins.edu Structure-guided optimization of hydroxyethylamine-based inhibitors has led to the identification of potent Plm II inhibitors. nih.gov For instance, a cocrystal structure of an antimalarial hit, 1SR, bound to Plm II provided insights for designing more potent and selective analogues. nih.gov While direct studies on this compound itself are limited in this context, the broader research on related structures highlights the potential for this chemical class to yield effective aspartic protease inhibitors.

Adenosine Monophosphate-Activated Protein Kinase (AMPK) Activation

AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy metabolism, making it a target for conditions like type 2 diabetes and hyperlipidemia. nih.govnih.govnih.gov Research has shown that certain derivatives related to the 2,5-dimethoxy structure can act as potent AMPK activators. nih.govnih.gov For example, a furan (B31954) phosphonic acid derivative, compound 2, was identified as a highly potent AMPK activator with an EC50 of less than 10 nM. nih.gov While not a direct benzamide, this highlights the potential for related small molecules to modulate AMPK activity. Further studies on 2'-hydroxy-2,4,5-trimethoxychalcone derivatives also demonstrated significant AMPK activation, with some compounds surpassing the activity of the well-known AMPK activator, metformin. nih.gov The prodrug C13, which releases an AMP analogue (C2), activates AMPK through both direct allosteric binding and by increasing cellular AMP:ATP ratios. dundee.ac.uk

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for cosmetic and therapeutic applications related to hyperpigmentation. nih.govresearchgate.netnih.gov Several studies have explored the tyrosinase inhibitory potential of compounds structurally related to this compound. For instance, (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) was found to have a greater inhibitory effect and binding affinity for tyrosinase than the well-known inhibitor, kojic acid. nih.gov Similarly, a benzothiazole (B30560) derivative, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (compound 1b), exhibited potent tyrosinase inhibition, being 55-fold more potent than kojic acid. mdpi.com Curcuminoid analogues, which share some structural features, have also been shown to be effective tyrosinase inhibitors. mdpi.com These findings suggest that the substituted benzene (B151609) ring system is a promising scaffold for developing new tyrosinase inhibitors. nih.govmdpi.commdpi.com

Receptor Binding and Modulation

The interaction of this compound derivatives with neurotransmitter receptors, particularly dopamine (B1211576) receptors, has been a key area of pharmacological investigation.

Dopamine Receptor Antagonism and Agonism (e.g., D2 Receptors)

Substituted benzamides are a well-established class of compounds that interact with dopamine receptors, acting as either antagonists or agonists. nih.govdrugbank.comyoutube.com Research has specifically focused on the synthesis and evaluation of this compound derivatives for their affinity and selectivity for dopamine D2 receptors. nih.govnih.gov A series of 2,3-dimethoxy-5-(fluoroalkyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamides were synthesized and found to be high-affinity ligands for CNS dopamine D2 receptors. nih.gov The corresponding salicylamides were even more potent in inhibiting [3H]spiperone binding to the D2 receptor. nih.gov Furthermore, 5,6-dimethoxy-2-(N-dipropyl)-aminoindan, a compound with a related dimethoxy-substituted aromatic ring, was identified as a selective dopamine D3 receptor antagonist. nih.gov The binding of these compounds to D2 receptors is a critical factor in their potential therapeutic applications and is often evaluated using techniques like positron emission tomography (PET) with radiolabeled ligands such as C-11 raclopride. nih.gov

Muscarinic Receptor Interactions

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of G protein-coupled receptors that are involved in the regulation of numerous central and autonomic nervous system functions. mdpi.com There are five subtypes of muscarinic receptors, designated M1 through M5, which are encoded by five separate genes. mdpi.com These receptors are crucial for processes such as cognition, motor control, and sensory function. mdpi.com The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, leading to the stimulation of phospholipase C and subsequent downstream signaling events. nih.gov In contrast, the M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase activity. nih.gov The specificity of receptor-G protein interaction is primarily determined by the third intracellular loop of the receptor. nih.gov

While the 2,5-dimethoxy substitution pattern is a known feature in ligands for other receptor systems, direct research specifically detailing the interactions of this compound or its derivatives with muscarinic receptors is not extensively documented in publicly available literature. However, the broader class of benzamide derivatives has been explored for muscarinic receptor activity. For instance, the design of selective M1 receptor agonists has been a focus of research for potential treatments of Alzheimer's disease. mdpi.com Compounds like Xanomeline, which possesses a thiadiazole and a pyridine (B92270) moiety, have shown promise as M1/M4 receptor agonists. mdpi.com The development of selective antagonists, such as pirenzepine (B46924) for the M1 receptor, has been instrumental in classifying muscarinic receptor subtypes. nih.gov The structural requirements for ligand binding to muscarinic receptors are well-defined, with an aspartic acid residue in the third transmembrane domain being crucial for the interaction with the ammonium (B1175870) group of cholinergic ligands. nih.gov

Given the diverse pharmacological activities of benzamide-based compounds, it is plausible that derivatives of this compound could be synthesized and evaluated for their potential to interact with muscarinic receptors. Such studies would be necessary to determine any affinity or functional activity at the various muscarinic receptor subtypes.

Serotonin (B10506) Receptor Interactions

The 2,5-dimethoxy structural motif is a well-established pharmacophore for interaction with serotonin (5-HT) receptors, particularly the 5-HT2A subtype. nih.gov The 2,5-dimethoxyphenethylamine (2,5-PEA) scaffold is a core component of several potent 5-HT2A receptor agonists. nih.gov Research into derivatives of 2,5-dimethoxyphenethylamine has shown that while the 2,5-dimethoxy substitution is important for in vivo potency, the removal of either the 2- or 5-methoxy group only leads to a modest decrease in in vitro binding affinity and functional potency at the 5-HT2A and 5-HT2C receptors. nih.gov

Derivatives of this compound, by virtue of their structural similarity to the 2,5-PEA scaffold, are anticipated to exhibit interactions with serotonin receptors. Studies on related compounds have provided insights into these potential interactions. For example, the hallucinogenic 5-HT2A receptor agonist, 2,5-dimethoxy-4-iodoamphetamine (DOI), has been shown to regulate the expression of neuronal plasticity-associated genes through a CREB-dependent mechanism. nih.gov This effect is mediated by the 5-HT2A receptor and involves the activation of the MAP kinase and CaMKII pathways. nih.gov

Furthermore, investigations into the interactions between (-)-2,5-dimethoxy-4-methylamphetamine (DOM) and the selective serotonin re-uptake inhibitor (SSRI) citalopram (B1669093) have highlighted the role of the 5-HT2C receptor. nih.gov These studies suggest a modulatory role for the 5-HT2C receptor in the effects of DOM. nih.gov The biphasic dose-response of DOM on head twitch response and locomotor activity in mice is also modulated by both 5-HT2C and 5-HT1A receptors. nih.gov

The discovery of 2,5-dimethoxyphenylpiperidines as a novel class of selective 5-HT2A receptor agonists further underscores the importance of the 2,5-dimethoxy motif for targeting this receptor. nih.gov These findings collectively suggest that this compound and its derivatives are promising candidates for investigation as ligands for serotonin receptors, with potential applications in neuroscience research and drug discovery.

Anti-Cancer and Anti-Proliferative Research

In vitro Cytotoxicity and Growth Inhibition in Various Cancer Cell Lines

Derivatives of benzamide, including those with a 2,5-dimethoxy substitution pattern, have demonstrated significant anti-proliferative and cytotoxic effects in a variety of human cancer cell lines. For instance, the screening of a chemical library identified 2,5-diaminobenzamide (B14656821) as a hit for anti-proliferative activity, with its optimized derivatives showing growth inhibitory activity against human cancer cell lines with IC50 values as low as 1.0 microM. nih.gov

Novel 2-(2-phenoxyacetamido)benzamides have been synthesized and evaluated for their in vitro anti-proliferative activity against a panel of 60 human cancer cell lines. nih.gov Several of these compounds exhibited potent activity, with one derivative, 17j, showing 50% growth inhibition at submicromolar concentrations against 44 of the 56 cell lines tested. nih.gov Another study on 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines, which can be considered benzamide derivatives, reported potent anti-proliferative activity against MDA-MB-231 and HCT116 cancer cell lines, with IC50 concentrations in the nanomolar range. mdpi.com

The cytotoxic effects of these compounds have been observed in a range of cancer types, including leukemia, non-small cell lung cancer, colon cancer, melanoma, and breast cancer. nih.govnih.gov For example, a maslinic acid derivative containing a benzylamide structure showed a dose-dependent cytotoxic effect on both B164A5 murine melanoma and A375 human melanoma cell lines. nih.gov

Table 1: In vitro cytotoxicity of selected benzamide derivatives in various cancer cell lines

| Compound/Derivative | Cancer Cell Line(s) | IC50/GI50 Value(s) | Reference(s) |

|---|---|---|---|

| 2,5-diaminobenzamide derivative | Human cancer cell lines | 1.0 µM | nih.gov |

| 2-(2-phenoxyacetamido)benzamide 17j | K562 (leukemia) | 0.16 µM | nih.gov |

| 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridine 7h | HCT116 (colon), MDA-MB-231 (breast) | 25-50 nM | mdpi.com |

| Maslinic acid benzylamide derivative (EM2) | 518A2 (melanoma) | 1.5 ± 0.2 µM | nih.gov |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SMMC-7721 (hepatoma) | 32.3 ± 1.13 µM | nih.gov |

IC50: Half maximal inhibitory concentration; GI50: 50% growth inhibition. The data presented is a selection from the cited literature.

Mechanisms of Anti-Proliferative Action (e.g., Apoptosis Induction, Cell Cycle Arrest)

The anti-proliferative effects of this compound derivatives and related compounds are often mediated through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction: Several studies have confirmed that benzamide derivatives can trigger programmed cell death in cancer cells. For example, a derivative of 2,5-diaminobenzamide was shown to increase the sub-G1 population and the number of cells stained with Annexin V-FITC, which are characteristic features of apoptosis. nih.gov Similarly, the most active 2-(2-phenoxyacetamido)benzamides induced apoptosis in K562 leukemia cells, an effect that was mediated by the activation of caspases. nih.gov

A novel derivative of mesalamine, 2-methoxy-5-amino-N-hydroxybenzamide, was found to sensitize colon cancer cells to TRAIL-induced apoptosis by upregulating the expression of death receptor 5 (DR5) and promoting the degradation of the anti-apoptotic protein survivin. nih.gov Another compound, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, induced apoptosis in SMMC-7721 hepatoma cells, as evidenced by chromatin condensation and the appearance of a hypodiploid peak in flow cytometry analysis. nih.gov

Cell Cycle Arrest: In addition to apoptosis, cell cycle arrest is another key mechanism by which these compounds exert their anti-cancer effects. The most active 2-(2-phenoxyacetamido)benzamides caused an arrest of K562 cells in the G0/G1 phase of the cell cycle. nih.gov In contrast, other compounds, such as janerin (B14756719), a cytotoxic sesquiterpene lactone, induced cell cycle arrest at the G2/M phase in THP-1 leukemic cells. nih.gov This G2/M arrest was associated with the downregulation of CDK1 and cyclin B. nih.gov Similarly, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol induced cell cycle arrest in the G2/M phase in human non-small cell lung cancer A549 cells. nih.gov

Table 2: Mechanisms of anti-proliferative action of selected benzamide and related derivatives

| Compound/Derivative | Mechanism of Action | Cell Line(s) | Reference(s) |

|---|---|---|---|

| 2,5-diaminobenzamide derivative | Apoptosis induction | Human cancer cell lines | nih.gov |

| 2-(2-phenoxyacetamido)benzamides | Apoptosis induction, G0/G1 cell cycle arrest | K562 (leukemia) | nih.gov |

| 2-methoxy-5-amino-N-hydroxybenzamide | Sensitization to TRAIL-induced apoptosis | Colon cancer cells | nih.gov |

| Janerin | G2/M cell cycle arrest, apoptosis | THP-1 (leukemia) | nih.gov |

| 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol | G2/M cell cycle arrest, apoptosis | A549 (lung cancer) | nih.gov |

Modulation of Oncogenic Signaling Pathways (e.g., EGFR, VEGFR, PKC, JNK, ERK, NF-κB, STAT3, mTOR)

The anti-proliferative activity of this compound derivatives can be attributed to their ability to modulate various oncogenic signaling pathways that are critical for cancer cell growth and survival.

One notable example is the involvement of the ERK (extracellular signal-regulated kinase) pathway. A derivative of mesalamine, 2-methoxy-5-amino-N-hydroxybenzamide, was shown to promote the ERK-dependent induction of death receptor 5 (DR5), which in turn enhanced TRAIL-mediated apoptosis in colon cancer cells. nih.gov This highlights a direct link between the compound, ERK signaling, and the apoptotic machinery.

The MAPK (mitogen-activated protein kinase) pathway, which includes ERK and JNK, is also a target. The cytotoxic sesquiterpene lactone janerin was found to induce apoptosis in THP-1 leukemic cells through the activation of the MAPK pathway. nih.gov

While direct evidence for the modulation of other specific pathways like EGFR, VEGFR, PKC, NF-κB, STAT3, and mTOR by this compound itself is limited in the reviewed literature, the broader class of benzamide derivatives has been implicated in the inhibition of pathways crucial for cancer progression. For example, the anti-proliferative activity of certain thieno[2,3-b]pyridines, which are structurally related to benzamides, is proposed to be through interference with phospholipid metabolism via the inhibition of PI-PLC. mdpi.com This suggests a potential for these compounds to impact signaling cascades that are downstream of receptor tyrosine kinases like EGFR and VEGFR.

Further research is required to elucidate the precise effects of this compound and its derivatives on the full spectrum of these oncogenic signaling pathways.

DAPK1/CSF1R Kinase Inhibition

A significant finding in the anti-cancer research of benzamide derivatives is the discovery of dual inhibitors of Death-Associated Protein Kinase 1 (DAPK1) and Colony-Stimulating Factor 1 Receptor (CSF1R). A study reported the design and synthesis of novel DAPK1/CSF1R dual inhibitors, with the lead compound being 3,5-dimethoxy-N-(4-(4-methoxyphenoxy)-2-((6-morpholinopyridin-3-yl)amino)pyrimidin-5-yl)benzamide. nih.gov This compound features a 3,5-dimethoxybenzamide (B98736) core, which is closely related to the this compound structure.

The lead compound, designated as 3l, demonstrated potent inhibition of both DAPK1 and CSF1R with IC50 values of 1.25 µM and 0.15 µM, respectively. nih.gov Mechanistic studies revealed that this compound acts as a non-ATP-competitive inhibitor of DAPK1 and an ATP-competitive inhibitor of CSF1R. nih.gov The inhibition of DAPK1 is thought to prevent the binding of its substrates, thereby acting as a protein-protein interaction inhibitor. nih.gov

DAPK1 is a kinase that has been implicated in the formation of tau aggregates and neuronal death in neurodegenerative diseases, but it also plays a role in cancer. CSF1R is involved in neuroinflammation and is also a key player in the tumor microenvironment, promoting the survival and differentiation of tumor-associated macrophages. nih.gov The dual inhibition of DAPK1 and CSF1R by a benzamide-based compound represents a promising strategy for the development of novel anti-cancer agents that can simultaneously target tumor cell survival and the tumor-supportive microenvironment.

Anti-Microbial and Anti-Infective Research

Derivatives of benzamide, including those with a 2,5-dimethoxy substitution, have been a focal point of research for developing new anti-infective agents. These compounds have been investigated for their efficacy against a wide array of pathogens, including bacteria, fungi, protozoa, and viruses.

Research into benzamide derivatives has revealed their potential as antibacterial agents. For instance, a series of 2,2'-dithiobis(benzamide) analogues have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv, including strains resistant to common antibiotics. nih.gov One of the most potent compounds in this series, 2,2'-dithiobis[N-[3-(decanoyloxy)propyl]benzamide], demonstrated a minimum inhibitory concentration (MIC) that was superior or equivalent to streptomycin, kanamycin, and ethambutol. nih.gov These compounds did not show cross-resistance with existing antitubercular drugs. nih.gov

Similarly, studies on 2-benzylidene-3-oxobutanamide derivatives have identified compounds with significant activity against both Gram-positive Methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative Acinetobacter baumannii-Multidrug Resistant (MDR). nih.gov Specifically, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide showed potent inhibition against both of these challenging pathogens. nih.gov The structure-activity relationship (SAR) studies indicated that substitutions on the aryl ring, such as nitro and halogen groups, were crucial for the observed antibacterial effects. nih.gov

Furthermore, the synthesis of novel N-benzamide derivatives has yielded compounds with notable activity against both Bacillus subtilis and Escherichia coli. nanobioletters.com Compound 5a (4-hydroxy-N-phenylbenzamide) from one study showed excellent activity against both strains, with MIC values of 6.25 µg/mL for B. subtilis and 3.12 µg/mL for E. coli. nanobioletters.com